2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a phenyl group, a pyridine moiety, and a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which have various pharmacological activities.
Uniqueness
2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This versatility makes it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-2-5-19(6-3-1)22-25-21-8-4-7-20(21)23(26-22)28-15-13-27(14-16-28)17-18-9-11-24-12-10-18/h1-3,5-6,9-12H,4,7-8,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXGVPBJVVNZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC=NC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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